molecular formula C6H9ClF3NO B13909554 rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride

rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B13909554
M. Wt: 203.59 g/mol
InChI Key: BYOXZPKKLYRPCG-ASMLCRKRSA-N
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Description

rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic heterocyclic compound featuring a norbornane-like scaffold with fused oxygen and nitrogen atoms. Its molecular formula is C₆H₉ClF₃NO (average mass: 203.588 Da), and it contains three stereocenters . The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry as a building block for drug candidates . The hydrochloride salt form improves solubility and crystallinity, facilitating purification and handling .

Properties

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

(1S,3R,4S)-3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H/t3-,4-,5+;/m0./s1

InChI Key

BYOXZPKKLYRPCG-ASMLCRKRSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1[C@@H](O2)C(F)(F)F.Cl

Canonical SMILES

C1C2CNC1C(O2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves:

  • Construction of the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold
  • Introduction of the trifluoromethyl substituent at the 3-position with stereochemical control
  • Formation of the hydrochloride salt for isolation and purification

Key Synthetic Steps

Formation of the Bicyclic Core
  • The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core is commonly prepared via intramolecular cyclization reactions involving amino alcohol precursors.
  • A typical approach involves the reaction of suitable epoxides or halohydrins with aziridines or amines under controlled conditions to form the bicyclic ring system.
  • Stereochemical control is achieved by using chiral starting materials or chiral catalysts to ensure the rel-(1S,3R,4S) configuration.
Introduction of the Trifluoromethyl Group
  • The trifluoromethyl substituent at the 3-position can be introduced via nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) or Ruppert–Prakash reagent.
  • Alternatively, electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent may be employed depending on the substrate's reactivity.
  • The reaction conditions are optimized to preserve the bicyclic integrity and stereochemistry.
Salt Formation and Purification
  • The free base form of the bicyclic compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).
  • This step improves the compound’s stability and facilitates purification by crystallization.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of amino alcohol precursor Starting amine + epoxide, base, solvent 75-85 Chiral precursor used
2 Intramolecular cyclization to form 2-oxa-5-azabicyclo[2.2.1]heptane core Heating, catalyst (if needed) 70-80 Stereochemistry controlled
3 Trifluoromethylation at 3-position TMS-CF3, fluoride source, inert atmosphere 60-75 Retains stereochemistry
4 Conversion to hydrochloride salt HCl in ethanol or ether, crystallization 85-90 Purification step

Research Findings and Data from Literature

  • The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been reported with various substitutions for medicinal chemistry applications, demonstrating the versatility of the synthetic approach.
  • Trifluoromethyl substitution is known to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.
  • The hydrochloride salt form is commonly used to improve the compound’s handling and solubility, which is critical for biological assays and formulation development.

Comparative Analysis of Preparation Methods

Method Aspect Nucleophilic Trifluoromethylation Electrophilic Trifluoromethylation
Reagents TMS-CF3 (Ruppert–Prakash reagent) Togni’s or Umemoto’s reagents
Reaction Conditions Mild, often requires fluoride ion catalyst Mild to moderate, sometimes requires metal catalysts
Stereochemical Control High, preserves stereochemistry Moderate, may require optimization
Yield Moderate to good (60-75%) Variable, sometimes lower
Scalability Good for large-scale synthesis More limited due to reagent cost and handling

Chemical Reactions Analysis

Types of Reactions: rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the design of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • Molecular Formula: C₅H₁₀ClNO .
  • Key Differences : Lacks the trifluoromethyl group, resulting in lower molecular weight (135.59 vs. 203.588 Da) and reduced lipophilicity.
  • Applications: Widely used as a conformationally constrained morpholine analogue in synthesizing γ-aminobutyric acid (GABA) derivatives and kinase inhibitors .
  • Synthesis : Derived from trans-4-hydroxy-L-proline via Portoghese’s method, involving benzoylation, tosylation, and borane reduction .
1-Azabicyclo[2.2.1]heptane-3-carbonylchloride
  • Molecular Formula: C₇H₁₀ClNO .
  • Key Differences: Contains a reactive carbonyl chloride group instead of -CF₃, enabling nucleophilic substitutions (e.g., amide couplings).
  • Applications : Intermediate for peptide mimetics and enzyme inhibitors .
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol Hydrochloride
  • Molecular Formula: C₅H₁₀ClNO .
  • Key Differences : Smaller bicyclo[3.1.0]hexane core with a hydroxyl group, increasing polarity and hydrogen-bonding capacity compared to the -CF₃-substituted compound.
  • Applications : Used in chiral auxiliaries and β-lactam antibiotic synthesis .

Physicochemical and Pharmacokinetic Properties

Property rel-(1S,3R,4S)-3-CF₃ Derivative (1S,4S)-2-Oxa-5-azabicyclo Derivative 1-Azabicyclo[2.2.1]heptane-3-carbonylchloride
Molecular Weight (Da) 203.588 135.59 159.61
LogP (Predicted) ~1.8 (enhanced lipophilicity) ~0.5 ~1.2
Solubility Moderate (hydrochloride salt) High (hydrochloride salt) Low (chloride form)
Metabolic Stability High (due to -CF₃) Moderate Low (reactive carbonyl)

Biological Activity

The compound rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride , with the CAS number 2208275-23-2, belongs to a class of bicyclic compounds that have garnered interest due to their potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a trifluoromethyl group and an oxabicyclic framework. The molecular formula is C7H8ClF3NO\text{C}_7\text{H}_8\text{ClF}_3\text{N}O, and it exhibits unique physicochemical properties due to the presence of fluorine atoms.

PropertyValue
Molecular FormulaC₇H₈ClF₃N₁O₁
Molecular Weight201.59 g/mol
CAS Number2208275-23-2
SolubilitySoluble in water
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that compounds based on the bicyclic structure of 2-azabicyclo(2.2.1)heptane , including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain sulfonamide derivatives derived from this bicyclic framework showed IC50 values comparable to established chemotherapeutics like cisplatin in inhibiting tumor cell growth .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as protein synthesis and cell cycle regulation. Compounds with similar structures have been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, suggesting a potential role in antimicrobial activity .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various derivatives, this compound was tested against multiple cancer cell lines using the Sulforhodamine B (SRB) assay . Results indicated that the compound inhibited cell proliferation effectively at concentrations lower than those required for cisplatin .

Study 2: T3SS Inhibition

Another significant study focused on the inhibition of T3SS by compounds based on the bicyclic skeleton. The results showed that this compound could reduce the secretion of virulence factors in enteropathogenic E. coli, highlighting its potential as an antimicrobial agent .

Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Preliminary data suggest that this compound has low acute toxicity; however, further studies are necessary to fully elucidate its safety profile in vivo .

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